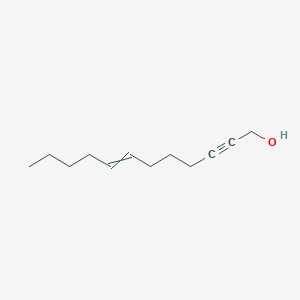

Dodec-7-en-2-yn-1-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

109523-24-2 |

|---|---|

Molecular Formula |

C12H20O |

Molecular Weight |

180.29 g/mol |

IUPAC Name |

dodec-7-en-2-yn-1-ol |

InChI |

InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-6,13H,2-4,7-9,12H2,1H3 |

InChI Key |

DHYMCNWJJJPYAK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CCCCC#CCO |

Origin of Product |

United States |

Mechanistic Investigations and Theoretical Studies of Dodec 7 En 2 Yn 1 Ol Transformations

Elucidation of Reaction Mechanisms for Enynol Functional Group Interconversions

The interconversion of the functional groups within an enynol, such as Dodec-7-en-2-yn-1-ol, is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures. researchgate.net These transformations, which can be catalyzed by metals or proceed through thermal pathways, involve a variety of mechanisms including substitution, addition, elimination, and rearrangement. solubilityofthings.comnumberanalytics.com

A predominant class of enynol reactions is metal-catalyzed cycloisomerization, where gold(I) or platinum(II) complexes are frequently employed. researchgate.net In a typical gold-catalyzed pathway, the reaction initiates with the electrophilic activation of the alkyne moiety by the metal catalyst. This activation renders the alkyne susceptible to nucleophilic attack. Depending on the substrate's structure and reaction conditions, this attack can originate from the tethered alkene (an ene-yne cyclization) or the hydroxyl group. For instance, gold(I) catalysis can induce a 6-endo-dig hydroarylation in certain enynol substrates, leading to cyclized products. nih.gov Similarly, palladium catalysts can engage enynols in catalytic cycles that involve coordination to the alkene, migratory insertion of the alkyne, and subsequent interception by other reagents to form complex products. rsc.org

Other mechanistic pathways for enynols include:

Pauson-Khand type reactions: A cobalt- or rhodium-catalyzed [2+2+1] cycloaddition between the alkyne, the alkene, and carbon monoxide to form cyclopentenones.

Ene Reactions: A thermal or Lewis acid-catalyzed reaction involving the alkene moiety as the "ene" component and the alkyne as the "enophile," leading to rearranged acyclic structures or cyclized products. imperial.ac.uk

Rearrangements: Platinum- and gold-catalysts can induce skeletal rearrangements in hydroxylated enynes to yield bicyclic ketone derivatives. researchgate.net The specific outcome can depend on whether the hydroxyl group is free or acylated. researchgate.net

These varied mechanisms highlight the versatility of the enynol scaffold, allowing chemists to access a wide range of molecular structures by carefully selecting catalysts and reaction conditions. solubilityofthings.com

Stereochemical Determinants and Transition State Analysis

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in the transformation of enynols, dictating the final structure and properties of the product. rijournals.com Achieving control over stereochemistry is a primary goal in synthesis, and for enynols, it is largely determined by the geometry of the starting material and the interactions within the reaction's transition state. numberanalytics.commasterorganicchemistry.com

The initial geometry of the enynol's double bond (i.e., Z or E configuration) can profoundly influence the reaction's regioselectivity and stereoselectivity. Studies on the palladium-catalyzed hydrostannation of enynols have shown that the Z-geometry of the double bond directs the addition of the tin hydride to the α-position of the alkyne, a phenomenon termed the "Z-directing effect". organic-chemistry.org This control is attributed to electronic polarization effects dictated by the alignment of the substituents on the same side of the double bond. organic-chemistry.org

In asymmetric catalysis, chiral ligands attached to a metal catalyst create a chiral environment that differentiates between competing transition states. rijournals.com Theoretical and experimental studies reveal that non-covalent interactions—such as hydrogen bonding, π-stacking, and steric hindrance—between the catalyst and the enynol substrate are paramount for achieving high enantioselectivity. nih.govoup.comresearchgate.net For example, in the gold(I)-catalyzed asymmetric cyclization of enynols, chiral phosphoric acid moieties on the ligand can act as a Brønsted acid, engaging in specific hydrogen-bonding interactions within the transition state to favor the formation of one enantiomer over the other. oup.com

Computational modeling is essential for analyzing these fleeting transition states. e3s-conferences.org By calculating the energies of different transition state geometries, researchers can rationalize and predict the stereochemical outcomes. For example, DFT calculations have been used to compare concerted versus stepwise pathways in enynol cycloadditions, revealing that subtle energy differences between transition states, often stabilized by π-stacking or hydrogen bonds, are consistent with the experimentally observed product ratios. nih.gov

| Catalyst System | Ligand Type | Key Interaction Feature | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| (S)-AuPP / AgSbF₆ | Chiral Phosphoric Acid-Gold(I) Hybrid | Multipoint Noncovalent Interactions | 56% | oup.com |

| Au(I) with Chiral ImPy-Carbene | Bifunctional N-Heterocyclic Carbene | Hydrogen Bonding and Steric Hindrance | up to 99% | helsinki.fi |

| Pd(0) / Chiral Ligand | Generic Chiral Phosphine | Steric Repulsion in Allylpalladium Intermediate | Varies | rsc.org |

Electronic Structure Analysis and Reactivity Prediction

Theoretical and computational studies are indispensable for a deep understanding of the electronic factors that govern the reactivity of enynol systems. nih.govwhiterose.ac.uk Quantum chemical methods, particularly Density Functional Theory (DFT), allow for the detailed analysis of the electronic structure and the prediction of reaction pathways. imist.manih.gov

Electronic structure analysis focuses on the distribution of electrons within the molecule, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and locations of these frontier orbitals indicate the nucleophilic and electrophilic sites within the enynol, respectively, thereby predicting how it will interact with various reagents. For example, in metal-catalyzed reactions, the analysis can show how coordination to the metal alters the electronic properties of the alkyne and alkene, facilitating cyclization. nih.gov

Computational studies are also used to map the entire potential energy surface of a reaction. This involves calculating the energies of reactants, intermediates, transition states, and products. nih.gov By comparing the activation energies (the energy barriers of the transition states) for different possible pathways, chemists can predict which reaction is kinetically favored. For instance, calculations can determine whether a reaction, such as a C2-C6 cyclization, will proceed through a concerted mechanism (one step) or a stepwise mechanism involving a diradical intermediate. nih.gov These theoretical predictions can then be corroborated with experimental evidence, such as kinetic isotope effects. nih.gov

| Reaction Type | Pathway | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Enyne-Allene Cyclization | Concerted Ene Reaction | B3LYP/6-31G(d,p) | 23.8 | nih.gov |

| Pd-Catalyzed Cyclization | SN2-type Reductive Elimination (Path A) | DFT | 26.3 | rsc.org |

| SN2-type Reductive Elimination (Path B) | 33.1 | |||

| TBAF-Mediated Cyclization | Formation of 2,6-trans-THP | TPSS/def2-TZVP | Varies by TS | e3s-conferences.org |

These theoretical insights are not merely academic; they provide predictive power that guides the design of new catalysts and the development of novel synthetic methods with enhanced efficiency and selectivity. e3s-conferences.org

Functional Group Transformations and Derivatization of Dodec 7 En 2 Yn 1 Ol

Reactions Involving the Hydroxyl Moiety

The primary hydroxyl group is a versatile handle for various functional group interconversions, including oxidation, reduction, and substitution reactions like etherification and esterification.

The primary alcohol of Dodec-7-en-2-yn-1-ol can be selectively oxidized to the corresponding aldehyde, Dodec-7-en-2-yn-1-al, or further to the carboxylic acid, Dodec-7-en-2-yn-1-oic acid, without affecting the sensitive enyne system. Common methods for oxidation to the aldehyde include using reagents like Dess-Martin periodinane (DMP) in dichloromethane (B109758) (CH2Cl2). mdpi.com For a more environmentally benign approach, catalytic aerobic oxidation systems can be employed. For instance, a combination of Iron(III) nitrate (B79036) nonahydrate (Fe(NO3)3·9H2O), (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), and sodium chloride (NaCl) under an oxygen or air atmosphere can efficiently yield the aldehyde. rsc.orgrsc.org

Conversely, the synthetic precursor to this compound often involves the reduction of the corresponding aldehyde. A standard and effective method for this transformation is the use of sodium borohydride (B1222165) (NaBH4) in a protic solvent like methanol (B129727) (MeOH) at low temperatures. gla.ac.uk This reaction selectively reduces the aldehyde to the primary alcohol. researchgate.net

Table 1: Selective Oxidation and Reduction of the Hydroxyl Moiety

| Transformation | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Oxidation | Dess-Martin periodinane (DMP), CH2Cl2, 0 °C | Dodec-7-en-2-yn-1-al | mdpi.com |

| Oxidation | Fe(NO3)3·9H2O, TEMPO, NaCl, O2 or Air | Dodec-7-en-2-yn-1-al | rsc.orgrsc.org |

| Reduction of Aldehyde | NaBH4, MeOH, 0 °C | This compound | gla.ac.uk |

The hydroxyl group readily undergoes etherification and esterification to produce a variety of derivatives. Esterification can be achieved under standard conditions, for example, by reacting the alcohol with an acyl chloride, such as propionyl chloride, in the presence of a base to neutralize the HCl byproduct. mdpi.com More complex esters can also be synthesized. For instance, coupling with protected phenolic acids, like TBS-protected ferulic acid, can be accomplished using standard coupling agents. acs.org These reactions are fundamental in modifying the molecule's properties and for introducing labels or other functional moieties.

Table 2: Etherification and Esterification of this compound

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Esterification | Propionyl chloride, Base | Dodec-7-en-2-yn-1-yl propionate | mdpi.com |

| Esterification | TBS-protected ferulic acid, Coupling agents | Dodec-7-en-2-yn-1-yl ferulate ester | acs.org |

Reactions of the Alkyne Functional Group

The terminal alkyne is arguably the most reactive and synthetically versatile site in the this compound molecule, participating in reductions, additions, and cycloadditions.

The triple bond can be selectively reduced to either a cis-(Z) or trans-(E) alkene, or fully reduced to an alkane. The stereochemical outcome is highly dependent on the catalyst and reaction conditions.

Cis-(Z)-Alkene Formation : The most common method for the selective semihydrogenation of an alkyne to a cis-alkene is the use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead). researchgate.netlew.rothieme-connect.de Other methods include the use of Brown's P2-Ni catalyst, prepared from nickel(II) acetate (B1210297) and sodium borohydride, which also provides high cis-selectivity. mdpi.com Another effective system involves the use of nickel(II) acetate tetrahydrate and sodium borohydride in the presence of ethylenediamine, which chemoselectively reduces the alkyne to the (Z)-alkene. acs.org

Trans-(E)-Alkene Formation : To obtain the trans-alkene, dissolving metal reductions are typically employed. The Birch reduction, using sodium or lithium metal in liquid ammonia (B1221849), is a classic method for the anti-reduction of alkynes to trans-alkenes. rsc.orgthieme-connect.de

Table 3: Selective Hydrogenation of the Alkyne Group

| Desired Product | Reagents and Conditions | Resulting Moiety | Reference |

|---|---|---|---|

| (Z,Z)-Dodeca-2,7-dien-1-ol | H2, Lindlar's Catalyst | cis-Alkene | researchgate.netlew.ro |

| (Z,Z)-Dodeca-2,7-dien-1-ol | P2-Ni Catalyst (Ni(OAc)2, NaBH4) | cis-Alkene | mdpi.com |

| (Z,Z)-Dodeca-2,7-dien-1-ol | Ni(OAc)2·4H2O, NaBH4, Ethylenediamine, H2 | cis-Alkene | acs.org |

| (E,Z)-Dodeca-2,7-dien-1-ol | Na or Li, liquid NH3 | trans-Alkene | rsc.orgthieme-connect.de |

Hydrofunctionalization reactions involve the addition of an H-X moiety across the triple bond. These reactions are powerful tools for installing new functional groups with high regio- and stereoselectivity.

Hydroboration : The reaction of the alkyne with borane (B79455) reagents (e.g., catecholborane, pinacolborane) followed by oxidation or protonolysis can lead to various products. rsc.org For example, hydroboration of a diyne followed by oxidation with NaOH/H₂O₂ yields an acetylenic ketone. rsc.org This methodology allows for the introduction of carbonyl functionality.

Hydromagnesation : Catalyzed by iron salts like FeCl₂, Grignard reagents can add across the triple bond. The resulting vinyl-magnesium species can be trapped with various electrophiles (H₂O, D₂O, aldehydes), providing a route to stereodefined substituted alkenes. rsc.org

The terminal alkyne in this compound is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions, which are highly efficient for constructing five-membered heterocyclic rings. thieme-connect.deimist.ma A prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." In this reaction, the alkyne reacts with an organic azide (B81097) (R-N₃) to regioselectively form a 1,4-disubstituted 1,2,3-triazole. This reaction is known for its high yield, mild conditions, and tolerance of a wide range of functional groups. ua.es Theoretical studies confirm the mechanism and regioselectivity of such cycloadditions involving terminal alkynols like prop-2-yn-1-ol. imist.ma

Table 4: [3+2] Cycloaddition of the Alkyne Moiety

| Reaction Name | Co-reactant | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide (R-N3) | Copper(I) source | 1,4-Disubstituted 1,2,3-Triazole | ua.es |

Reactions of the Alkene Functional Group

The reactivity of the C7-C8 double bond in this compound is influenced by the presence of the neighboring C2-C3 alkyne and the C1 hydroxyl group. These functional groups dictate the chemoselectivity of various transformations, allowing for targeted modifications of the alkene moiety.

Selective Hydrogenation and Reduction Protocols

The selective reduction of the alkene in the presence of an alkyne within the same molecule is a challenging yet crucial transformation in organic synthesis. For a substrate like this compound, the goal is to saturate the C=C bond while preserving the C≡C bond. Standard catalytic hydrogenation methods (e.g., using Pd/C or PtO₂) typically reduce the more reactive alkyne first or lead to complete saturation of both multiple bonds. wikipedia.orgslideshare.net Therefore, specialized methods are required to achieve the desired selectivity.

One common strategy for the partial reduction of alkynes is the use of poisoned catalysts, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂) or P-2 nickel. wikipedia.orgrsc.orgmasterorganicchemistry.com However, these catalysts are designed to be selective for the reduction of alkynes to cis-alkenes and are generally unreactive toward pre-existing alkene functionalities. masterorganicchemistry.com

Alternative methods must be employed for the desired alkene reduction. Diimide (N₂H₂), generated in situ from reagents like hydrazine (B178648) and an oxidant or potassium azodicarboxylate, offers a metal-free reduction pathway. wikipedia.org Diimide reductions proceed via a concerted, syn-addition of hydrogen. wikipedia.orgyoutube.com The reactivity order generally places alkynes as more reactive than alkenes, but selectivity can be influenced by substitution patterns and steric hindrance. youtube.com For enynes, the less substituted or more strained double bond may be preferentially reduced.

Modern catalytic systems offer potential solutions. For instance, rhodium-based catalysts have been shown to enable the site-selective mono-hydrogenation of polarized conjugated dienes, operating through a nucleophilic hydride addition/protonolysis mechanism. chemrxiv.org This approach could potentially be adapted for electron-deficient enynes. Another green approach involves using manganese dust in water to generate hydrogen gas in situ, which has shown high selectivity for the reduction of alkenes in the presence of other reducible groups under mild conditions. nih.gov

Table 1: Comparison of Reduction Protocols for Unsaturated Systems

| Method | Catalyst/Reagent | Typical Substrate | Selectivity/Outcome | Reference(s) |

|---|---|---|---|---|

| Lindlar Hydrogenation | Pd/CaCO₃, Pb(OAc)₂, Quinoline | Alkyne | syn-addition to form cis-alkene; alkene is unreactive. | wikipedia.orgmasterorganicchemistry.comaakash.ac.in |

| P-2 Nickel | Ni(OAc)₂ + NaBH₄ | Alkyne | syn-addition to form cis-alkene. | rsc.orgthieme-connect.de |

| Diimide Reduction | N₂H₂ (from Hydrazine or other precursors) | Alkyne, Alkene | syn-addition; alkynes generally more reactive than alkenes. Selectivity for less substituted C=C possible. | wikipedia.orgyoutube.com |

| Rh-Catalyzed Hydrogenation | Rh(CO)₂acac / Xantphos | Electron-poor polyenes | Selective mono-hydrogenation of polarized C=C bonds. | chemrxiv.org |

| Mn/Water System | Mn dust, H₂O, NH₄Cl | Alkenes, Alkynes | Highly selective for C=C reduction in the presence of labile groups. | nih.gov |

Epoxidation and Dihydroxylation Methodologies

The oxidation of the alkene in this compound can be achieved with high chemoselectivity, yielding valuable epoxide and diol intermediates. The electron-rich nature of the C=C bond makes it more susceptible to electrophilic oxidation compared to the C≡C bond.

Epoxidation: Asymmetric epoxidation of conjugated enynes can be accomplished using chiral ketone catalysts in the presence of an oxidant like Oxone (potassium peroxymonosulfate). acs.orgorganic-chemistry.org Fructose-derived ketones, for example, catalyze the formation of chiral epoxides with high enantioselectivity. The reaction is chemoselective, targeting the double bond, and stereospecific, where a cis-alkene yields a cis-epoxide. organic-chemistry.org Another effective system involves a chiral N,N'-dioxide ligand complexed with Scandium(III) triflate, which uses hydrogen peroxide as the oxidant to selectively epoxidize the alkene moiety in electron-deficient enynes. researchgate.net

Table 2: Methodologies for Selective Epoxidation of Enynes

| Method | Catalyst System | Oxidant | Key Features | Reference(s) |

|---|---|---|---|---|

| Chiral Ketone Catalysis | Fructose-derived chiral ketone | Oxone | High chemo- and enantioselectivity for conjugated enynes. | acs.orgorganic-chemistry.org |

| Scandium Catalysis | Chiral N,N'-Dioxide-Sc(OTf)₃ | H₂O₂ | Effective for electron-deficient enynes with low catalyst loading. | researchgate.net |

Dihydroxylation: The Sharpless Asymmetric Dihydroxylation provides a reliable method for converting the alkene in this compound into a vicinal diol with high stereocontrol. wikipedia.org This reaction employs a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric re-oxidant (like K₃[Fe(CN)₆] or N-methylmorpholine N-oxide) in the presence of a chiral quinine-based ligand. wikipedia.org The reaction is highly site-selective, preferentially oxidizing the most electron-rich double bond, which is the alkene in an enyne system. wikipedia.orgnih.gov The choice between the pseudoenantiomeric ligands, (DHQ)₂PHAL (in AD-mix-α) and (DHQD)₂PHAL (in AD-mix-β), determines the facial selectivity of the dihydroxylation, allowing access to predictable diastereomers. Recent studies have shown that π-stacking interactions between the substrate and the catalyst can enhance stereoselectivity, particularly for cis-enynes. acs.org

Table 3: Sharpless Asymmetric Dihydroxylation of Enynes

| Reagent System | Ligand Class | Typical Outcome | Reference(s) |

|---|---|---|---|

| AD-mix-α | (DHQ)₂PHAL | syn-dihydroxylation from one face of the alkene. | wikipedia.org |

| AD-mix-β | (DHQD)₂PHAL | syn-dihydroxylation from the opposite face of the alkene. | wikipedia.org |

| OsO₄, K₂OsO₂(OH)₄ | (DHQ)₂AQN or (DHQD)₂AQN | High yields and enantioselectivity (up to 92% ee) for trisubstituted enynes. | nih.govacs.org |

Halogenation and Hydrohalogenation Reactions

The alkene functional group in this compound readily undergoes electrophilic addition with halogens (halogenation) and hydrogen halides (hydrohalogenation).

Halogenation: The reaction of an alkene with a halogen, such as bromine (Br₂), typically results in the anti-addition of two halogen atoms across the double bond. The mechanism involves the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the opposite face. rsc.org In the context of an enyne, the alkene is generally more nucleophilic and thus more reactive towards electrophiles like Br₂ than the alkyne. Reagents such as N-bromosuccinimide (NBS) can also be used as an electrophilic bromine source, sometimes in the presence of a catalyst, to achieve specific transformations like bromolactonization in suitably functionalized enynes. rsc.org

Hydrohalogenation: The addition of a hydrogen halide (HX, where X = Cl, Br, I) to an unsymmetrical alkene like the one in this compound is governed by Markovnikov's rule. masterorganicchemistry.com This rule states that in the electrophilic addition of HX, the proton (H⁺) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. lscollege.ac.inpressbooks.pub The halide ion (X⁻) then attacks the carbocation. For the C7=C8 double bond in this compound, protonation will occur at either C7 or C8 to form a secondary carbocation. The relative stability of these two possible carbocations, and thus the regiochemical outcome, would be influenced by the electronic effects of the adjacent alkyl and alkynyl groups.

Table 4: Halogenation and Hydrohalogenation of the Alkene Moiety

| Reaction | Reagent(s) | Mechanism | Product | Stereochemistry/Regiochemistry | Reference(s) |

|---|---|---|---|---|---|

| Bromination | Br₂ in CCl₄ or CH₂Cl₂ | Electrophilic Addition | Vicinal Dibromide | anti-addition | rsc.orgorganic-chemistry.org |

| Hydrobromination | HBr | Electrophilic Addition | Alkyl Bromide | Markovnikov addition | masterorganicchemistry.comlscollege.ac.in |

| Hydrochlorination | HCl | Electrophilic Addition | Alkyl Chloride | Markovnikov addition | lscollege.ac.inpressbooks.pub |

Applications of Dodec 7 En 2 Yn 1 Ol and Its Analogs in Advanced Organic Synthesis

Utilization as a Key Intermediate in Natural Product Synthesis

The specific arrangement of functional groups in dodec-7-en-2-yn-1-ol and its analogs makes them ideal starting materials or key intermediates for the stereoselective synthesis of various natural products.

The synthesis of insect sex pheromones often requires precise control of stereochemistry, which can be achieved using alkynol precursors. While direct synthesis from this compound is not extensively documented in the provided results, the synthesis of structurally similar pheromones highlights the utility of related alkynols. For instance, (Z)-7-dodecen-1-ol and its acetate (B1210297) ester are known pheromone components for various Lepidoptera species. pherobase.compherobase.comnih.gov The synthesis of these compounds often involves the stereoselective reduction of a corresponding alkynol.

A general strategy involves the coupling of smaller fragments to construct the carbon skeleton, followed by stereoselective reduction of the alkyne to either a (Z)- or (E)-alkene. For example, the synthesis of (5Z,7E)-dodeca-5,7-dien-1-ol, a sex pheromone of the pine caterpillar, involved the use of hept-2-yn-1-ol as a building block. mdpi.com Similarly, dodec-2-yn-1-ol (B188686) is a precursor in the synthesis of the sex pheromones of the elm spanworm and the painted apple moth. nih.gov The synthesis of (E)-7-dodecen-1-ol has also been reported as a pheromone component. prayoglife.comnih.gov

The synthesis of (5Z,7E)-dodecadienal, the sex pheromone of the European pine moth Dendrolimus pini, has been achieved using (E)-7-dodecen-5-yn-1-ol as a key intermediate. lew.ro This underscores the importance of enynol structures in accessing conjugated diene systems present in many pheromones.

Table 1: Examples of Insect Pheromones Synthesized from Alkynol Precursors

| Pheromone | Target Insect | Precursor/Intermediate | Reference |

|---|---|---|---|

| (5Z,7E)-Dodeca-5,7-dien-1-ol | Pine Caterpillar (Dendrolimus punctatus) | Hept-2-yn-1-ol | mdpi.com |

| (Z)-Dodec-2-en-1-ol | Elm Spanworm, Painted Apple Moth | Dodec-2-yn-1-ol | nih.gov |

| (5Z,7E)-Dodecadienal | European Pine Moth (Dendrolimus pini) | (E)-7-Dodecen-5-yn-1-ol | lew.ro |

Polyunsaturated fatty acids (PUFAs) and their derivatives are a broad class of biologically active molecules. rsc.orgskemman.is The synthesis of these complex molecules often relies on the use of building blocks containing multiple degrees of unsaturation. Alkynols like this compound serve as valuable precursors for introducing stereodefined double bonds into the fatty acid chain.

For instance, the total synthesis of 7-hydroxydocosahexaenoic acid (7-HDHA), a brain-specific endogenous ligand for PPARα, was accomplished using a convergent approach where a Sonogashira coupling united two fragments, followed by a Boland reduction. researchgate.net This highlights the utility of alkynes in building the carbon backbone of complex PUFAs. Although not directly employing this compound, the strategies are applicable. The synthesis of other PUFAs, such as α-linolenic acid and docosapentaenoic acid, also involves the coupling of polyyne fragments followed by partial hydrogenation to achieve the desired cis-configured double bonds. skemman.is

The structural motifs present in this compound are analogous to substructures found in polyketides. While direct application in polyketide synthesis is not explicitly detailed in the provided search results, the synthetic transformations of similar molecules suggest their potential. The combination of stereocenters and unsaturation can be leveraged to construct the complex carbon chains characteristic of polyketides. The use of renewable feedstocks is also a growing trend in the synthesis of natural products, including polyketide-derived structures. rsc.org

The stereoselective synthesis of chiral alcohols and other defined building blocks is crucial for the total synthesis of natural products. This compound and its analogs can be subjected to various stereoselective reactions to generate chiral intermediates. For example, lipase-mediated kinetic resolution has been used to separate enantiomers of (Z)-1-(trimethylsilyl)dodec-4-en-1-yn-3-ol, a related enynol. nih.gov The resulting chiral enynols are valuable building blocks for natural product synthesis. nih.gov

The first total synthesis of ciryneol C, a natural product containing a chlorohydrin moiety, was achieved from oct-7-en-1-ol. thieme-connect.com This synthesis involved key steps such as Horner-Wittig olefination and regioselective epoxide opening, demonstrating how functionalized alkenols can be transformed into complex natural product scaffolds. thieme-connect.com

Development of Chemical Probes and Ligands

Chemical probes are essential tools for studying biological systems. The unique structure of this compound and its analogs makes them suitable for the development of such probes. The alkyne functionality, in particular, is a versatile handle for "click chemistry," allowing for the attachment of reporter tags like fluorophores or biotin. researchgate.netmdpi.com

Dodec-2-yn-1-ol has been described as a ligand that can be used in asymmetric synthesis and in assays for pheromones and fatty acid esters. biosynth.com This suggests that this compound could also serve as a ligand for specific protein targets. For example, propargyl derivatives have been shown to be better ligands for CYP124A1 from Mycobacterium tuberculosis than their allylic counterparts, indicating that the alkyne moiety can be crucial for binding. ucl.ac.uk

Role as a Versatile Synthetic Building Block for Diverse Molecular Scaffolds

Beyond its application in natural product synthesis, this compound and its analogs are versatile building blocks for constructing a wide range of molecular scaffolds. The hydroxyl group can be easily oxidized or converted into other functional groups, while the double and triple bonds can participate in a variety of chemical transformations.

For example, dodec-2-yn-1-ol is an upstream product for the synthesis of dodecen-3-ol, a compound used in the fragrance industry. lookchem.com The reactivity of the triple bond in Sonogashira coupling reactions and the double bond in olefination or metathesis reactions allows for significant molecular diversification. The ability to stereoselectively reduce the alkyne to either a cis- or trans-alkene further enhances the synthetic utility of these building blocks. The synthesis of terpenoid natural products often involves the use of building blocks with multiple unsaturations, which are then cyclized to form complex polycyclic structures. uni-hannover.de

Spectroscopic and Analytical Methodologies for Dodec 7 En 2 Yn 1 Ol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including unsaturated alcohols like Dodec-7-en-2-yn-1-ol. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon skeleton, the chemical environment of each atom, and the stereochemistry of the double bond.

While specific spectral data for this compound is not widely published, analysis of closely related structural analogs, such as Dodec-2-yn-1-ol (B188686), provides insight into the expected chemical shifts. mdpi.com For this compound, one would anticipate characteristic signals for the hydroxyl group, the olefinic protons of the C7-C8 double bond, and the methylene (B1212753) protons adjacent to the alcohol and the triple bond. The coupling constants between the olefinic protons would be critical in determining the geometry of the double bond (cis or trans). rsc.orgsigmaaldrich.comrsc.orgrsc.org

Table 1: Predicted ¹H and ¹³C NMR Resonances for this compound (Note: This table is predictive, based on the analysis of similar structures, as specific experimental data for this compound is not readily available in the cited literature.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (-CH₂OH) | ~4.2 | ~51.5 |

| C2 (-C≡) | - | ~78-80 |

| C3 (≡C-) | - | ~85-87 |

| C4 (-CH₂-) | ~2.2 | ~18-20 |

| C5, C6 (-CH₂-) | ~1.4-1.6 | ~25-30 |

| C7, C8 (-CH=CH-) | ~5.3-5.5 | ~125-135 |

| C9-C11 (-(CH₂)₃-) | ~1.2-1.4 | ~22-32 |

| C12 (-CH₃) | ~0.9 | ~14.0 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₁₂H₂₀O), HRMS can distinguish its exact mass from other compounds with the same nominal mass.

Techniques such as Electrospray Ionization (ESI) are commonly used to generate ions (e.g., [M+H]⁺ or [M+Na]⁺) with minimal fragmentation. mdpi.com The experimentally measured mass is then compared to the calculated mass based on the molecular formula. For instance, the HRMS (ESI, m/z) data for the related Dodec-2-yn-1-ol (C₁₂H₂₂O) showed a calculated value for [M+H]⁺ of 183.1743 and a found value of 183.1754, confirming its molecular formula. mdpi.com A similar analysis for this compound would provide definitive confirmation of its composition.

Table 2: HRMS Data for this compound (C₁₂H₂₀O) (Note: The molecular formula of this compound is C₁₂H₂₀O, with a corresponding monoisotopic mass. The table below presents the calculated value.)

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [M+H]⁺ | 181.1587 | Data not available in search results |

| [M+Na]⁺ | 203.1406 | Data not available in search results |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction byproducts, starting materials, and other impurities, as well as for assessing its final purity. The choice of technique depends on the volatility and polarity of the compound.

Gas Chromatography (GC): As a volatile alcohol, this compound is amenable to analysis by Gas Chromatography, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. nist.govnist.gov The selection of the GC column is critical; non-polar columns are typically used for analyzing fatty alcohols and their derivatives. nih.gov For complex mixtures, such as those containing different stereoisomers, specialized columns or derivatization might be necessary to achieve separation. rsc.org For instance, the separation of (Z,E)-isomers of related dodecadienols has been achieved using chromatography on silica (B1680970) impregnated with silver nitrate (B79036), which interacts differently with the cis and trans double bonds. lew.ro

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for the purification and analysis of this compound. sielc.com Reversed-phase (RP) HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water), is a common method for compounds of this polarity. sielc.comresearchgate.net The purity is typically assessed by integrating the peak area of the target compound relative to the total area of all observed peaks at a specific UV wavelength.

Table 3: Common Chromatographic Methods for Analysis of Unsaturated Alcohols (Note: This table summarizes general conditions applicable to this compound based on methods used for similar compounds.)

| Technique | Stationary Phase (Column) | Typical Mobile Phase / Eluent | Purpose |

|---|---|---|---|

| Gas Chromatography (GC) | Non-polar capillary column (e.g., DB-5, HP-5ms) | Inert carrier gas (e.g., Helium, Nitrogen) | Purity assessment, isomer separation, quantification |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (e.g., C18, Newcrom R1) | Acetonitrile/Water or Methanol (B129727)/Water gradient | Purity assessment, preparative separation |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (B1210297) gradient | Purification from synthesis reaction mixtures |

Advanced Computational Chemistry Applications in Dodec 7 En 2 Yn 1 Ol Research

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are fundamental to understanding the three-dimensional structure of a molecule. For Dodec-7-en-2-yn-1-ol, this would involve using computational methods to determine the most stable spatial arrangements of its atoms, known as conformers. This analysis is crucial as the biological activity of a pheromone is often linked to its specific shape.

A comprehensive conformational analysis would typically involve:

Energy Minimization: Identifying the lowest energy (most stable) conformation.

Systematic or Stochastic Searches: Exploring the potential energy surface to find all low-energy conformers.

The results of such an analysis would likely be presented in a table summarizing the relative energies and key dihedral angles of the most stable conformers. However, no such data is currently available for this compound.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which are invaluable for identifying and characterizing a compound. For this compound, these predictions would aid in the interpretation of experimental spectra.

Key predictable spectroscopic data includes:

Nuclear Magnetic Resonance (NMR): Prediction of 1H and 13C chemical shifts.

Infrared (IR): Calculation of vibrational frequencies to identify characteristic functional group absorptions (e.g., O-H stretch, C≡C stretch, C=C stretch).

Mass Spectrometry (MS): While not directly a quantum mechanical prediction, fragmentation patterns can be rationalized using computational analysis of bond strengths and cation stability.

A typical data table would compare predicted chemical shifts or vibrational frequencies with experimental values if they were available. The absence of research on this compound means this information cannot be provided.

Simulation of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed investigation of chemical reactions at the molecular level. For this compound, this could involve studying its synthesis, degradation, or interaction with biological receptors. Such simulations would identify the transition state structures and calculate the activation energies, providing a deeper understanding of the reaction kinetics and thermodynamics.

Research in this area would typically present:

Reaction Energy Profiles: Diagrams showing the energy changes as reactants are converted to products.

Geometries of Transition States: The specific molecular structure at the peak of the energy barrier.

Without dedicated studies on the reactivity of this compound, no specific reaction mechanisms or transition state data can be reported.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are employed to determine the electronic properties of a molecule, which are crucial for understanding its reactivity and intermolecular interactions. For this compound, these properties would shed light on how it interacts with pheromone-binding proteins and receptors.

Important electronic properties that would be calculated include:

Molecular Orbitals (HOMO/LUMO): The highest occupied and lowest unoccupied molecular orbitals, which indicate the regions of a molecule most likely to donate or accept electrons.

Electrostatic Potential (ESP) Map: A visual representation of the charge distribution in the molecule, highlighting electron-rich and electron-poor regions.

A summary of these calculated properties would typically be compiled in a table. However, due to the lack of specific research, these electronic properties for this compound have not been computationally determined and reported in the literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.